Cas no 864859-22-3 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide)

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide
- N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide
- Benzamide, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichloro-
- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide
- N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide
- F1298-0928
- 864859-22-3
- AKOS024604722
- AB00685859-01
-
- インチ: 1S/C17H13Cl2N3O2S/c1-9(23)22-5-4-11-13(7-20)17(25-15(11)8-22)21-16(24)12-6-10(18)2-3-14(12)19/h2-3,6H,4-5,8H2,1H3,(H,21,24)
- InChIKey: IAAQYXZJRACTQK-UHFFFAOYSA-N
- ほほえんだ: C(NC1SC2=C(C=1C#N)CCN(C(C)=O)C2)(=O)C1=CC(Cl)=CC=C1Cl
計算された属性
- せいみつぶんしりょう: 393.0105532g/mol
- どういたいしつりょう: 393.0105532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- ふってん: 562.1±50.0 °C(Predicted)
- 酸性度係数(pKa): 10.71±0.20(Predicted)
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1298-0928-30mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1298-0928-20μmol |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-0928-1mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1298-0928-25mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1298-0928-40mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1298-0928-10mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-0928-2mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1298-0928-20mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1298-0928-3mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-0928-4mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide |
864859-22-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamideに関する追加情報
Recent Advances in the Study of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide (CAS: 864859-22-3)
In recent years, the compound N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide (CAS: 864859-22-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thienopyridine scaffold and dichlorobenzamide moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and flow chemistry to achieve higher efficiency and scalability. The compound's structural features, including the acetyl and cyano groups, play a critical role in its binding affinity to target proteins, as demonstrated by X-ray crystallography and molecular docking studies. These insights have paved the way for the design of derivatives with enhanced pharmacological properties.
Biological evaluations of 864859-22-3 have revealed its potent inhibitory effects on specific kinases and proteases implicated in cancer and inflammatory diseases. In vitro assays using cell lines derived from solid tumors have shown that the compound induces apoptosis and cell cycle arrest at low micromolar concentrations. Furthermore, in vivo studies in murine models have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and tissue penetration. These findings suggest that N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide could serve as a lead compound for the development of novel anticancer and anti-inflammatory agents.
Recent research has also explored the compound's mechanism of action at the molecular level. Proteomic and transcriptomic analyses have identified key signaling pathways modulated by 864859-22-3, including the PI3K/AKT/mTOR and NF-κB cascades. These pathways are frequently dysregulated in various malignancies, making the compound a promising candidate for targeted therapy. Additionally, structural-activity relationship (SAR) studies have highlighted the importance of the dichlorobenzamide moiety for maintaining high binding affinity and selectivity, providing valuable guidance for future drug design efforts.
Despite these advancements, challenges remain in the clinical translation of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide. Issues such as potential off-target effects and metabolic stability need to be addressed through further optimization and preclinical testing. Collaborative efforts between academia and industry are essential to accelerate the development of this compound and its derivatives. Ongoing clinical trials and regulatory approvals will ultimately determine its therapeutic potential and commercial viability.
In conclusion, the latest research on 864859-22-3 underscores its significance as a versatile scaffold in medicinal chemistry. Its unique structural features and broad biological activity make it a valuable tool for understanding disease mechanisms and developing new therapeutics. Future studies should focus on expanding its applications, improving its drug-like properties, and exploring combination therapies to maximize clinical benefits. The continued investigation of this compound holds great promise for advancing the field of chemical biology and addressing unmet medical needs.
864859-22-3 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide) 関連製品
- 1369118-10-4(3-(Pyrimidin-5-ylamino)propanoic acid)
- 120013-39-0(Desbenzyl Donepezil Hydrochloride)
- 2361810-91-3(N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide)
- 1096703-33-1(Ethyl 2-(4-chloro-3-fluoro-phenoxy)acetate)
- 1891477-68-1(O-2-(3-bromo-5-methylphenyl)ethylhydroxylamine)
- 874492-07-6(3-Chloro-2-ethoxy-5-nitropyridine)
- 1147718-43-1(N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide)
- 1805542-63-5(2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-6-carbonyl chloride)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
- 953969-48-7(N-2-(2-phenylmorpholin-4-yl)ethylthiophene-2-carboxamide)




